3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
Description
This compound features a thiazolo[3,2-a]pyrimidin-5(3H)-one core fused with a 6,7-dimethyl substituent. Attached to this core is a 2-oxoethyl group connected to a piperidine ring, which is further substituted at the 4-position with a 5-(furan-2-yl)-1,3,4-thiadiazole moiety.
Properties
IUPAC Name |
3-[2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-oxoethyl]-6,7-dimethyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S2/c1-12-13(2)22-21-26(20(12)28)15(11-30-21)10-17(27)25-7-5-14(6-8-25)18-23-24-19(31-18)16-4-3-9-29-16/h3-4,9,14-15H,5-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIDNIYSATXIPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N(C1=O)C(CS2)CC(=O)N3CCC(CC3)C4=NN=C(S4)C5=CC=CO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one represents a complex structure that combines multiple pharmacophores. This article explores its biological activity, focusing on its potential therapeutic applications and underlying mechanisms.
Chemical Structure and Properties
The compound features a thiazolo-pyrimidine core linked to a piperidine ring and a thiadiazole moiety, which is known for various biological activities. The furan group adds additional reactivity and potential for interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown activity against both Gram-positive and Gram-negative bacteria. The presence of the furan moiety enhances the compound's interaction with microbial membranes, contributing to its efficacy .
Anticancer Properties
Studies have demonstrated that thiazolo-pyrimidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, modifications of similar structures have been reported to show IC50 values as low as 12.5 µM against MCF-7 breast cancer cells . The introduction of the piperidine and thiadiazole components is believed to enhance the overall anticancer activity through multiple pathways including apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Thiadiazoles are also recognized for their anti-inflammatory properties. Compounds derived from this scaffold have been shown to inhibit pro-inflammatory cytokines in vitro. This suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : Compounds containing thiadiazole and thiazole rings often act as enzyme inhibitors. They can bind to active sites on enzymes involved in inflammation or cancer progression.
- Interaction with DNA : Some derivatives have been shown to intercalate with DNA, disrupting replication processes in cancer cells.
- Modulation of Cell Signaling Pathways : The compound may influence various signaling pathways associated with cell survival and apoptosis.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thiadiazole derivatives against a range of bacterial strains. The results indicated that compounds with a furan substituent demonstrated enhanced activity compared to those without it. The minimum inhibitory concentration (MIC) values ranged from 32 to 42 µg/mL for the most active compounds .
Study 2: Anticancer Activity
In vitro studies on MCF-7 breast cancer cells showed that a related thiazolo-pyrimidine derivative exhibited significant cytotoxicity (IC50 = 12.5 µM). The study concluded that structural modifications could lead to improved potency against cancer cells compared to standard treatments like doxorubicin .
Table 1: Biological Activities of Related Compounds
Comparison with Similar Compounds
Example Compound : 3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one (CAS 946342-01-4)
- Key Differences: Piperidine vs. Piperazine: The target compound uses a piperidine ring, while this analog employs a piperazine group. Substituents on the Heterocycle: The target’s 1,3,4-thiadiazole-furan system is replaced with a 4-methoxyphenyl group in the analog. This substitution reduces sulfur content and introduces methoxy-based lipophilicity.
- Molecular Weight : 400.5 g/mol (analog) vs. ~460–480 g/mol (estimated for the target, based on its extended substituents).
- Implications : The analog’s simpler structure may enhance solubility but reduce π-π stacking interactions compared to the target’s sulfur-rich thiadiazole-furan system .
Example Compound : 7-Amino-5-chloro-2-(furan-2-yl)-thiazolo[5,4-d]pyrimidine
- Key Differences :
- Ring Fusion Position : The analog has a thiazolo[5,4-d]pyrimidine core (fusion at positions 5,4-d) versus the target’s thiazolo[3,2-a]pyrimidine (fusion at 3,2-a). This alters electron distribution and steric accessibility.
- Functional Groups : The analog includes a chlorine at position 5 and an amine at position 7, which are absent in the target. These groups could modulate reactivity (e.g., nucleophilic substitution) .
Thieno-Pyrimidine Derivatives with Oxadiazole Substituents
Example Compound : 1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones
- Key Differences: Core Heterocycle: The thieno[2,3-d]pyrimidine core replaces the target’s thiazolo-pyrimidine, introducing sulfur at a different position. Oxadiazole vs.
- Physicochemical Properties : High melting points (>200°C) due to crystalline packing, a trait shared with sulfur-rich heterocycles like the target compound .
Pyrazolo-Pyrimidine Chromenone Derivatives
Example Compound : 2-(1-(4-Amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
- Key Differences: Core Structure: A pyrazolo[3,4-d]pyrimidine fused with a chromenone system, contrasting with the target’s thiazolo-pyrimidine core. Fluorine Substituents: The analog’s fluorine atoms enhance metabolic stability and membrane permeability, a feature absent in the target.
- Biological Relevance : Such fluorinated analogs are often prioritized in drug discovery, suggesting the target could benefit from similar modifications .
Structural and Electronic Comparison Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s heterocyclic core (thiadiazole, thiazolo-pyrimidinone) suggests multi-step synthesis involving cyclocondensation and functionalization. For example:
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Step 1 : Use diethyl oxalate and sodium hydride in toluene to form the thiadiazole ring (as in similar thiadiazole derivatives) .
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Step 2 : Piperidine substitution can be achieved via nucleophilic substitution with a 2-oxoethyl intermediate.
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Step 3 : Final coupling of the thiazolo-pyrimidinone moiety may require refluxing in ethanol with catalytic HCl .
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Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., DMF/EtOH mixtures) to improve yields .
Table 1 : Example Reaction Conditions
Q. How should researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., furan protons at δ 6.3–7.5, piperidine methylenes at δ 2.5–3.5) .
- IR Spectroscopy : Identify key functional groups (C=O at ~1700 cm⁻¹, C=N at ~1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated vs. observed m/z for [M+H]⁺) .
Advanced Research Questions
Q. What computational strategies can predict the compound’s biological targets and binding affinity?
- Methodological Answer :
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Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into enzymes like 14-α-demethylase lanosterol (PDB: 3LD6), a fungal cytochrome P450 target .
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MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å suggests stable interactions) .
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ADMET Prediction : Tools like SwissADME can evaluate bioavailability (e.g., Lipinski violations) and toxicity .
Table 2 : Example Docking Results for Antifungal Targets
| Target (PDB ID) | Binding Energy (kcal/mol) | Key Interactions | Source |
|---|---|---|---|---|
| 14-α-demethylase (3LD6) | -9.2 | H-bond with Thr311, π-π stacking with heme | |
Q. How can researchers resolve contradictions in biological activity data (e.g., in vitro vs. in vivo results)?
- Methodological Answer :
- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
- Metabolite Profiling : Use LC-MS to detect in vivo degradation products that may reduce efficacy .
- Cellular Uptake Assays : Measure intracellular concentrations via fluorescence tagging (if applicable) to correlate with activity .
Q. What strategies optimize the compound’s selectivity for specific enzyme isoforms?
- Methodological Answer :
- SAR Studies : Synthesize analogs with modified substituents (e.g., replace furan with pyridine) and compare IC₅₀ values .
- Crystallography : Co-crystallize the compound with off-target enzymes to identify non-selective binding motifs .
- Free Energy Perturbation (FEP) : Compute relative binding affinities for isoform-specific residues using FEP+ .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
